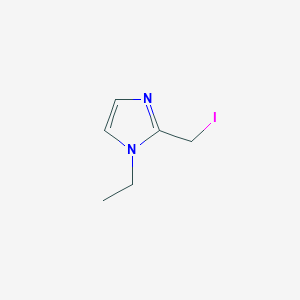

1-ethyl-2-(iodomethyl)-1H-imidazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H9IN2 |

|---|---|

Molecular Weight |

236.05 g/mol |

IUPAC Name |

1-ethyl-2-(iodomethyl)imidazole |

InChI |

InChI=1S/C6H9IN2/c1-2-9-4-3-8-6(9)5-7/h3-4H,2,5H2,1H3 |

InChI Key |

VREXTKQSRAORKE-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=CN=C1CI |

Origin of Product |

United States |

Synthetic Methodologies for 1 Ethyl 2 Iodomethyl 1h Imidazole and Its Precursors

The synthesis of 1-ethyl-2-(iodomethyl)-1H-imidazole can be approached through several routes, primarily involving the modification of a pre-formed 1-ethylimidazole (B1293685) scaffold or the construction of the imidazole (B134444) ring with the desired substituents in place.

Direct Iodination of Imidazole Derivatives

Direct iodination of an ethyl-substituted imidazole at the 2-position is a potential pathway. However, the direct iodination of 1-ethylimidazole itself is not the most common route. A more feasible approach involves the synthesis of a precursor, such as 1-ethyl-2-(hydroxymethyl)-1H-imidazole, followed by a substitution reaction to introduce the iodine atom.

One common method for the iodination of alcohols is the Appel reaction, which utilizes iodine and triphenylphosphine (B44618). This reaction proceeds through a phosphonium (B103445) iodide intermediate, which is then displaced by the iodide ion.

A plausible synthetic sequence is outlined below:

Scheme 1: Synthesis of this compound from 1-Ethyl-2-(hydroxymethyl)-1H-imidazole

Reactant: 1-Ethyl-2-(hydroxymethyl)-1H-imidazole

Reagents: Iodine (I₂), Triphenylphosphine (PPh₃), Imidazole (as a base)

Solvent: Dichloromethane (CH₂Cl₂) or Acetonitrile (CH₃CN)

Product: this compound

The synthesis of the precursor, 1-ethyl-2-(hydroxymethyl)-1H-imidazole, can be achieved by the formylation of 1-ethylimidazole followed by reduction, or through the reaction of 1,3-dihydroimidazole-2-thiones with subsequent alkylation and functionalization. researchgate.net

Optimization of Reaction Conditions and Reagents for Iodination

The efficiency of the iodination reaction is highly dependent on the chosen reagents and reaction conditions. Optimization of these parameters is crucial for achieving high yields and purity of the final product.

| Parameter | Variation | Effect on Reaction |

| Iodinating Agent | I₂/PPh₃, NIS, PPh₃/I₂/imidazole | I₂/PPh₃ is a classic combination for the Appel reaction. N-Iodosuccinimide (NIS) can also be used as an electrophilic iodine source. The addition of imidazole as a base can help to neutralize the phosphine (B1218219) oxide byproduct. |

| Solvent | Dichloromethane, Acetonitrile, Tetrahydrofuran | The choice of solvent can influence the solubility of reactants and the reaction rate. Aprotic solvents are generally preferred. |

| Temperature | 0 °C to room temperature | The reaction is typically carried out at mild temperatures to avoid side reactions. |

| Base | Imidazole, Triethylamine | A mild base is often added to scavenge the acidic byproducts of the reaction. |

Table 1: Optimization of Iodination Reaction Conditions

This table presents a conceptual framework for optimizing the iodination of 1-ethyl-2-(hydroxymethyl)-1H-imidazole, based on general principles of the Appel reaction.

Multi-Step Synthesis Pathways Involving Imidazole Ring Formation

An alternative to modifying a pre-existing imidazole is to construct the imidazole ring with the desired ethyl and iodomethyl (or a precursor) groups.

Debus-Radziszewski Condensation and its Variants for Imidazole Precursors

The Debus-Radziszewski imidazole synthesis is a powerful one-pot reaction that condenses a 1,2-dicarbonyl compound, an aldehyde, and an amine in the presence of ammonia (B1221849) or a primary amine. wikipedia.orgscribd.comroco.global This method can be adapted to synthesize precursors like 1-ethyl-2-methyl-1H-imidazole.

Scheme 2: Synthesis of 1-Ethyl-2-methyl-1H-imidazole via Debus-Radziszewski Reaction

Reactants: Glyoxal (a 1,2-dicarbonyl), Acetaldehyde (an aldehyde), Ethylamine (a primary amine), and Ammonia

Product: 1-Ethyl-2-methyl-1H-imidazole

The resulting 1-ethyl-2-methyl-1H-imidazole, which is also commercially available, can then be functionalized. roco.globalnih.gov A plausible subsequent step would be a radical bromination of the methyl group followed by a Finkelstein reaction to replace the bromine with iodine.

| Reagent | Role |

| Glyoxal | Provides the C4-C5 backbone of the imidazole ring. |

| Acetaldehyde | Provides the C2 carbon of the imidazole ring. |

| Ethylamine | Provides the N1 nitrogen and the ethyl substituent. |

| Ammonia | Provides the N3 nitrogen. |

Table 2: Reactants in the Debus-Radziszewski Synthesis of 1-Ethyl-2-methyl-1H-imidazole

Metal-Catalyzed Cyclization and Coupling Reactions for Substituted Imidazoles

Modern synthetic methods often employ transition metal catalysts to achieve efficient and selective C-H activation and bond formation. nih.govresearchgate.net For the synthesis of 1-ethyl-2-substituted imidazoles, a metal-catalyzed approach could involve the direct C-H functionalization of 1-ethylimidazole at the C2 position. acs.org

Palladium, nickel, and copper catalysts are commonly used for such transformations. researchgate.net For instance, a palladium-catalyzed reaction could couple 1-ethylimidazole with a suitable electrophile to introduce a functionalized methyl group at the C2 position.

| Catalyst System | Coupling Partners | Product Type | Reference |

| Ni(OTf)₂/dcype/K₃PO₄ | Imidazoles and Phenol derivatives | C2-arylated imidazoles | nih.gov |

| Pd(OAc)₂/DPPB/Cs₂CO₃ | Imidazoles and Isocyanides | Fused imidazole derivatives | acs.org |

| Cu(OTf)₂/I₂ | Chalcones and Benzylamines | 1,2,4-trisubstituted imidazoles | nih.gov |

Table 3: Examples of Metal-Catalyzed Reactions for Imidazole Functionalization

Green Chemistry Approaches in Imidazole Synthesis

In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods. For imidazole synthesis, green chemistry approaches focus on reducing waste, using less hazardous solvents, and employing energy-efficient techniques like microwave and ultrasound irradiation. orientjchem.orgnih.govnih.gov

The Debus-Radziszewski reaction, for example, has been adapted to run under microwave-assisted, solvent-free conditions, often leading to higher yields in shorter reaction times. orientjchem.orgijprajournal.com

| Green Technique | Advantages | Application in Imidazole Synthesis |

| Microwave Irradiation | Rapid heating, shorter reaction times, often higher yields. | Used to accelerate the Debus-Radziszewski condensation and other cyclization reactions. orientjchem.orgnih.gov |

| Ultrasound Irradiation | Enhanced reaction rates through acoustic cavitation. | Can be used to promote the synthesis of substituted imidazoles with various catalysts. nih.gov |

| Solvent-Free Reactions | Reduces solvent waste and simplifies purification. | The Debus-Radziszewski reaction can be performed neat, especially under microwave conditions. ijprajournal.com |

| Water as a Solvent | Environmentally benign and inexpensive. | Some imidazole syntheses can be carried out in aqueous media. |

Table 4: Green Chemistry Approaches in Imidazole Synthesis

Introduction of the Iodomethyl Moiety

The incorporation of an iodomethyl (-CH2I) group onto the C2 position of the 1-ethyl-1H-imidazole ring is a critical step in the synthesis of the target compound. This transformation can be achieved through various synthetic strategies, primarily involving the conversion of a suitable precursor.

Strategies for Installing -CH2I Functionality on Imidazole Cores

The direct iodination of a methyl group at the 2-position of 1-ethyl-2-methyl-1H-imidazole is generally not a favored approach due to the lack of sufficient activation of the methyl C-H bonds for direct electrophilic iodination and the potential for side reactions. A more reliable and common strategy involves a two-step process: the preparation of a precursor with a more reactive leaving group at the methyl position, followed by a nucleophilic substitution reaction to introduce the iodide.

One of the most effective and widely used methods for converting an alkyl chloride or bromide to an alkyl iodide is the Finkelstein reaction . byjus.comwikipedia.org This S_N_2 reaction involves the treatment of an alkyl halide with an excess of an alkali metal iodide, typically sodium iodide (NaI), in a suitable solvent like acetone (B3395972). byjus.comwikipedia.org The success of the Finkelstein reaction is driven by the differential solubility of the halide salts. For instance, sodium chloride and sodium bromide are poorly soluble in acetone and will precipitate out of the solution, thus driving the equilibrium towards the formation of the more soluble alkyl iodide. wikipedia.org

Therefore, a primary strategy for the synthesis of this compound is the synthesis of a precursor such as 1-ethyl-2-(chloromethyl)-1H-imidazole or 1-ethyl-2-(bromomethyl)-1H-imidazole, followed by a Finkelstein reaction.

Another potential, though often less direct, strategy could involve the conversion of a hydroxyl group. The precursor, 1-ethyl-2-(hydroxymethyl)-1H-imidazole, can be synthesized and subsequently converted to the iodide. This conversion can be achieved using various iodinating agents, such as those used in the Appel reaction (triphenylphosphine and iodine) or by converting the alcohol to a good leaving group like a tosylate or mesylate, which is then displaced by iodide.

Precursor Design and Stereochemical Control in Iodomethylation Reactions

The design and synthesis of a suitable precursor are paramount for the successful installation of the iodomethyl group. Given that the target molecule does not possess a stereocenter at the iodomethyl-bearing carbon, stereochemical control during the iodomethylation step itself is not a factor. However, the principles of precursor design are crucial for ensuring high yields and purity of the final product.

Precursor Synthesis:

A common precursor, 1-ethyl-2-(chloromethyl)-1H-imidazole , can be synthesized from 1-ethyl-2-(hydroxymethyl)-1H-imidazole by reaction with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The synthesis of the starting alcohol, 1-ethyl-2-(hydroxymethyl)-1H-imidazole, can be achieved through various methods, including the reaction of 1-ethylimidazole with formaldehyde.

Alternatively, a commercially available precursor, 2-(bromomethyl)-1-ethyl-1H-imidazole hydrobromide , can be utilized. biosynth.com This suggests that the bromination of 1-ethyl-2-methyl-1H-imidazole or the conversion of 1-ethyl-2-(hydroxymethyl)-1H-imidazole to the bromide are established procedures.

Finkelstein Reaction Conditions:

The conversion of the chloromethyl or bromomethyl precursor to this compound via the Finkelstein reaction would typically involve the following conditions:

| Parameter | Condition |

| Substrate | 1-ethyl-2-(chloromethyl)-1H-imidazole or 1-ethyl-2-(bromomethyl)-1H-imidazole |

| Reagent | Sodium Iodide (NaI) |

| Solvent | Acetone |

| Temperature | Room temperature to reflux |

| Reaction Time | Several hours |

The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the point of complete conversion. The choice between a chloromethyl or bromomethyl precursor may depend on the ease of synthesis and purification of the precursor itself, as bromides are generally more reactive than chlorides in S_N_2 reactions.

Chemical Reactivity and Transformation Mechanisms of 1 Ethyl 2 Iodomethyl 1h Imidazole

Nucleophilic Substitution Reactions

The presence of an iodine atom, a good leaving group, on the methyl substituent at the C-2 position of the imidazole (B134444) ring makes this carbon atom a prime target for nucleophilic attack. These reactions can proceed through different mechanistic pathways, largely influenced by the nature of the nucleophile and the reaction conditions.

Reactivity of the Iodomethyl Group as a Leaving Group (SN1/SN2 Pathways)

The carbon-iodine bond in 1-ethyl-2-(iodomethyl)-1H-imidazole is polarized, with the carbon atom being electrophilic. This facilitates nucleophilic substitution reactions where the iodide ion acts as the leaving group. The specific pathway, either SN1 (Substitution Nucleophilic Unimolecular) or SN2 (Substitution Nucleophilic Bimolecular), is determined by several factors. masterorganicchemistry.comyoutube.com

An SN2 mechanism is generally favored for this primary alkyl halide. masterorganicchemistry.comlibretexts.org This pathway involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the iodide ion. masterorganicchemistry.com The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. quora.com Strong, sterically unhindered nucleophiles and polar aprotic solvents promote the SN2 pathway. youtube.comlibretexts.org

Conversely, an SN1 mechanism is less likely but possible under specific conditions that favor the formation of a carbocation intermediate. masterorganicchemistry.comlibretexts.org This two-step process involves the initial, slow departure of the iodide leaving group to form a primary carbocation, which is then rapidly attacked by a nucleophile. masterorganicchemistry.com However, primary carbocations are inherently unstable. The stability of this intermediate could be somewhat enhanced by resonance with the adjacent imidazole ring. SN1 reactions are favored by weak nucleophiles and polar protic solvents, which can solvate both the leaving group and the carbocation intermediate. youtube.comlibretexts.org

Table 1: Comparison of SN1 and SN2 Reaction Pathways

| Feature | SN1 Pathway | SN2 Pathway |

| Mechanism | Two-step | Single concerted step |

| Intermediate | Carbocation quora.com | Transition state quora.com |

| Rate Determining Step | Formation of carbocation masterorganicchemistry.com | Nucleophilic attack masterorganicchemistry.com |

| Substrate Preference | Tertiary > Secondary > Primary quora.comresearchgate.net | Methyl > Primary > Secondary quora.comresearchgate.net |

| Nucleophile | Weak nucleophiles favored libretexts.orgresearchgate.net | Strong nucleophiles favored libretexts.orgresearchgate.net |

| Solvent | Polar protic solvents favored youtube.comlibretexts.org | Polar aprotic solvents favored youtube.comlibretexts.org |

| Stereochemistry | Racemization quora.com | Inversion of configuration quora.com |

Intra- and Intermolecular Nucleophilic Attack on the Iodomethyl Carbon

The electrophilic iodomethyl carbon can be attacked by both external nucleophiles (intermolecular) and by a nucleophilic center within the same molecule (intramolecular).

Intermolecular nucleophilic attack is a common reaction for this compound, where a wide range of nucleophiles can displace the iodide. For instance, reaction with amines, thiols, or alkoxides would lead to the corresponding 2-(aminomethyl)-, 2-(thiomethyl)-, or 2-(alkoxymethyl)-1-ethyl-1H-imidazole derivatives. These reactions are fundamental in the synthesis of more complex imidazole-containing structures.

Intramolecular nucleophilic attack , or cyclization, can occur if a suitable nucleophilic group is present elsewhere in the molecule, positioned to allow for the formation of a stable ring system. For example, if the ethyl group at the N-1 position were to be replaced by a substituent bearing a nucleophilic functional group (e.g., a hydroxyl or amino group) at an appropriate distance, an intramolecular cyclization could lead to the formation of a fused bicyclic system, such as an imidazo[1,2-a]pyridine (B132010) derivative. The success of such reactions is highly dependent on the length and flexibility of the chain connecting the nucleophile to the imidazole ring.

Role of Nucleophile Sterics and Electronics in Reaction Outcomes

The nature of the attacking nucleophile plays a critical role in the outcome of substitution reactions with this compound. u-tokyo.ac.jp

Steric hindrance in the nucleophile can significantly affect the rate and mechanism of the reaction. u-tokyo.ac.jp Bulky nucleophiles will slow down an SN2 reaction due to non-bonded steric interactions with the imidazole ring and its substituents in the transition state. researchgate.net If the nucleophile is too hindered, the reaction may be very slow or may even be forced to proceed through an SN1-like mechanism if carbocation formation is possible.

Electronic properties of the nucleophile, specifically its nucleophilicity, are also a key determinant. Strong nucleophiles, which are typically electron-rich species like thiolates or cyanide, will favor a rapid SN2 reaction. Weaker, neutral nucleophiles such as water or alcohols will react more slowly and may favor an SN1 pathway, especially if the reaction is conducted in a polar protic solvent. libretexts.orgresearchgate.net The basicity of the nucleophile is also a consideration, as strongly basic nucleophiles can also promote elimination reactions as a competing pathway, although this is less common for primary halides.

Imidazole Ring Functionalization and Reactivity Modulation

Electrophilic Substitution on the Imidazole Ring (C-2, C-4, C-5 Positions)

The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The lone pair of electrons on the N-1 nitrogen atom participates in the aromatic system, increasing the electron density at the C-2, C-4, and C-5 positions. However, the C-2 position is already substituted. Therefore, electrophilic attack would be directed to the C-4 and C-5 positions. Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. The presence of the ethyl group at N-1 and the iodomethyl group at C-2 will influence the regioselectivity of these reactions. In some cases, the electrophilic attack can occur on the pyrrole-type nitrogen of the imidazole ring. researchgate.net

N-Alkylation and Quaternization Reactions Using this compound

The imidazole ring contains a second nitrogen atom (N-3) which has a lone pair of electrons and is nucleophilic. This allows this compound to act as a nucleophile in certain reactions. More relevant to its use as a building block, it can be a precursor to quaternized imidazole salts, also known as imidazolium (B1220033) salts.

When this compound is treated with an alkylating agent, such as an alkyl halide, the N-3 nitrogen can be alkylated to form a quaternary imidazolium salt. researchgate.net This results in a cationic heterocyclic compound with a positive charge delocalized over the imidazole ring. These imidazolium salts are important as ionic liquids and as precursors to N-heterocyclic carbenes (NHCs). The formation of these salts further activates the C-2 proton for deprotonation to generate the corresponding NHC.

Oxidative and Reductive Transformations

The oxidative and reductive transformations of this compound are anticipated to occur at several key locations within the molecule, including the imidazole ring, the ethyl group, and the iodomethyl moiety. While specific studies on this compound are not extensively documented, the reactivity can be inferred from the known behavior of related alkylimidazoles and organoiodides.

Oxidative Transformations: The imidazole ring itself is generally resistant to oxidation, but the alkyl substituents are more susceptible. The presence of an electron-donating ethyl group at the N1 position and a methylene (B1212753) group at the C2 position provides potential sites for oxidative attack. Under strong oxidizing conditions, degradation of the imidazole ring can occur. Hydroxyl radicals, for instance, are known to react rapidly with alkylimidazoles in aqueous phases, leading to a cascade of degradation products. The reaction of 1-ethylimidazole (B1293685) with hydroxyl radicals has been shown to proceed with a high rate constant, suggesting that the imidazole ring and its substituents are reactive towards such species.

Another potential oxidative pathway is the formation of an imidazole N-oxide. Heterocyclic N-oxides are common metabolites and synthetic intermediates, and their formation can significantly alter the reactivity of the parent heterocycle, particularly in cycloaddition reactions.

Reductive Transformations: The most reactive site for reduction is the iodomethyl group. The carbon-iodine bond can be readily cleaved through various reductive methods. Catalytic hydrogenation, for example, using a palladium catalyst, would be expected to reduce the C-I bond to a C-H bond, yielding 1-ethyl-2-methyl-1H-imidazole.

Another important reductive pathway involves the use of complex metal hydrides like sodium borohydride. While the imidazole ring itself is generally stable to NaBH₄, the presence of the quaternized nitrogen and the electron-withdrawing iodomethyl group could activate the ring towards hydride attack. In some cases, reduction of substituted imidazolium salts with strong reducing agents can lead to the formation of imidazolines or even ring-opened products. The specific outcome would depend on the reaction conditions, such as the solvent and temperature.

| Transformation Type | Reagent/Condition | Likely Product | Notes |

| Oxidation | Hydroxyl Radicals | Ring-opened products | Degradation of the imidazole core. |

| Oxidation | Peroxy acids (e.g., m-CPBA) | This compound 3-oxide | Formation of the N-oxide intermediate. |

| Reduction | H₂, Pd/C | 1-Ethyl-2-methyl-1H-imidazole | Selective reduction of the C-I bond. |

| Reduction | NaBH₄ | 1-Ethyl-2-methyl-1H-imidazole or Imidazoline derivatives | Potential for ring reduction under harsh conditions. |

Rearrangement and Cycloaddition Reactions

Mechanistic Studies of Intramolecular Rearrangements

Intramolecular rearrangements in imidazole derivatives can be driven by thermal or photochemical stimuli, often leading to the formation of constitutional isomers. For this compound, a potential, though not experimentally confirmed, intramolecular rearrangement is "halotropy," specifically "iodotropy." This process would involve the migration of the iodine atom from the exocyclic methyl group to one of the carbon atoms of the imidazole ring.

Mechanistic studies on related haloazoles suggest that such migrations can proceed through a non-aromatic intermediate. For instance, the proposed mechanism for chlorotropy in imidazoles involves the initial formation of a 1-chloro-1H-imidazole, which then rearranges to a 4-chloro-4H-imidazole (a non-aromatic tautomer), followed by a proton shift to yield the aromatic 5-chloro-1H-imidazole. A similar pathway could be envisioned for this compound, where the iodine atom migrates, potentially facilitated by heat or a catalyst, to the C4 or C5 position of the imidazole ring. The stability of the resulting isomers and the energy barrier of the transition states would be critical factors in determining the feasibility of such a rearrangement.

[3+2]-Cycloaddition Reactions involving Imidazole N-Oxides and Related Intermediates

Imidazole N-oxides are versatile intermediates in organic synthesis, capable of acting as 1,3-dipoles in cycloaddition reactions. nih.gov The N-oxide of this compound, which can be prepared by oxidation, would be a valuable precursor for such transformations. In a typical [3+2]-cycloaddition, the imidazole N-oxide reacts with a dipolarophile, such as an alkene or an alkyne, to form a five-membered ring. thieme-connect.de

The reaction often proceeds through an initial cycloaddition to form an unstable, fused heterocyclic adduct. This intermediate then undergoes a subsequent rearrangement or cycloreversion, driven by the re-aromatization of the imidazole ring, to yield the final product. nih.gov For example, the reaction of an imidazole N-oxide with an electron-deficient alkyne can lead to the formation of a fused isoxazoline (B3343090) ring, which can then rearrange.

A notable example is the deoxygenative reaction of 2-unsubstituted imidazole N-oxides with compounds containing active methylene groups, such as ethyl cyanoacetate, in the presence of an aldehyde. nih.gov This reaction proceeds via a [3+2]-cycloaddition mechanism to ultimately form ethyl 2-cyano-2-(1,3-dihydro-2H-imidazol-2-ylidene)acetates. nih.gov The imidazole N-oxide acts as a 1,3-dipole, and the reaction pathway involves the formation of an unstable cycloadduct, followed by rearomatization and ring-opening. nih.gov

| Dipolarophile | Reaction Conditions | Expected Product Type | Reference |

| Alkyne (e.g., dimethyl acetylenedicarboxylate) | Heating | Fused isoxazoline derivative (after rearrangement) | thieme-connect.de |

| Alkene (e.g., maleimide) | Heating | Fused isoxazolidine (B1194047) derivative | General principle |

| Ethyl cyanoacetate/aldehyde | DMF, 100 °C | 2-Ylidene-2,3-dihydro-1H-imidazole derivative | nih.gov |

Transition Metal-Catalyzed Cross-Coupling Reactions

C-I Bond Activation in C-C and C-N Bond Formation

The carbon-iodine bond in this compound is a prime site for activation by transition metals, making this compound a valuable substrate for cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds. The C(sp³)-I bond is generally weaker than C-Br and C-Cl bonds, facilitating oxidative addition to low-valent transition metal catalysts such as those based on palladium, nickel, or copper.

While direct studies on this compound are limited, the principles of cross-coupling reactions with alkyl halides are well-established. For instance, a Suzuki-Miyaura coupling could be envisioned between this compound and an arylboronic acid, catalyzed by a palladium complex, to form a 1-ethyl-2-(arylmethyl)-1H-imidazole. Similarly, Sonogashira coupling with a terminal alkyne would yield a 1-ethyl-2-(prop-2-yn-1-yl)-1H-imidazole derivative.

Buchwald-Hartwig amination could also be employed to form C-N bonds. Reacting this compound with an amine in the presence of a suitable palladium catalyst and a base would lead to the corresponding 2-(aminomethyl)-1H-imidazole derivative. The choice of ligand on the metal center is crucial for achieving high efficiency and selectivity in these transformations.

| Coupling Reaction | Coupling Partner | Catalyst System (Example) | Expected Product |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, base | 1-Ethyl-2-(arylmethyl)-1H-imidazole |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₄, CuI, base | 1-Ethyl-2-(alkynylmethyl)-1H-imidazole |

| Heck-type | Alkene | Pd(OAc)₂, phosphine (B1218219) ligand, base | 1-Ethyl-2-(alkenylmethyl)-1H-imidazole |

| Buchwald-Hartwig | Amine/Amide | Pd₂(dba)₃, phosphine ligand, base | 1-Ethyl-2-(aminomethyl)-1H-imidazole |

| Stille | Organostannane | Pd(PPh₃)₄ | 1-Ethyl-2-(aryl/vinylmethyl)-1H-imidazole |

Ligand Design Principles for this compound Derivatives in Catalysis

The reactive iodomethyl group of this compound serves as an excellent synthetic handle for the design and synthesis of novel ligands for catalysis. The iodine atom is a good leaving group, readily displaced by a variety of nucleophiles. This allows for the introduction of other coordinating moieties, leading to the formation of bidentate or polydentate ligands.

One major application is in the synthesis of N-heterocyclic carbene (NHC) precursors. For example, reaction with a primary amine could lead to a secondary amine, which can then be further functionalized and cyclized to form an imidazolium salt, a direct precursor to an NHC ligand.

Alternatively, the iodomethyl group can be used to append other donor groups, such as phosphines, amines, or thiols. Reaction with a phosphide (B1233454) nucleophile (e.g., KPPh₂) would yield a phosphine-functionalized imidazole, a potential P,N-ligand. Similarly, reaction with an alcohol or thiol under basic conditions would furnish ether or thioether-linked ligands. The imidazole nitrogen (N3) and the newly introduced donor atom can then chelate to a metal center, creating a stable catalytic species. The modular nature of this synthetic approach allows for the fine-tuning of the ligand's steric and electronic properties by varying the nucleophile.

| Nucleophile | Resulting Ligand Type | Potential Application in Catalysis |

| Primary Amine (R-NH₂) | N,N'-disubstituted imidazolium salt precursor | N-Heterocyclic Carbene (NHC) ligands |

| Diphenylphosphine (HPPh₂) / Base | P,N-ligand | Cross-coupling, hydrogenation |

| Pyridine-thiol | N,S-ligand | Asymmetric catalysis |

| Salicylaldehyde / Base | N,O-ligand | Oxidation catalysis |

| Sodium Azide (NaN₃) | Azide-functionalized imidazole | Click chemistry for further functionalization |

Advanced Spectroscopic and Structural Elucidation of 1 Ethyl 2 Iodomethyl 1h Imidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

No published NMR data for 1-ethyl-2-(iodomethyl)-1H-imidazole could be located. A full analysis would require:

1H NMR for Proton Environment Analysis and Purity Assessment

Expected proton signals would include a triplet and a quartet for the ethyl group, a singlet for the iodomethyl protons, and two distinct signals for the imidazole (B134444) ring protons. The precise chemical shifts (δ, in ppm), signal multiplicities (e.g., singlet, triplet), and coupling constants (J, in Hz) are needed to confirm the proton environment. This spectrum would also serve as a primary method for assessing the purity of the compound.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy) would establish proton-proton coupling relationships, for instance, between the CH₂ and CH₃ protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, confirming the attachment of the ethyl and iodomethyl groups to the imidazole ring.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry data is crucial for confirming the molecular weight and providing insights into the compound's fragmentation patterns. High-resolution mass spectrometry (HRMS) would be needed to determine the exact molecular formula (C₆H₉IN₂). The mass spectrum would be expected to show a molecular ion peak ([M]⁺) and characteristic fragment ions resulting from the loss of iodine, the ethyl group, or other parts of the molecule.

X-ray Crystallography for Solid-State Molecular Structure Determination

To date, no crystal structure for This compound has been deposited in crystallographic databases. A single-crystal X-ray diffraction analysis would provide definitive proof of the molecular structure in the solid state. This technique would yield precise data on bond lengths, bond angles, and torsion angles, revealing the exact three-dimensional arrangement of the atoms and any intermolecular interactions, such as hydrogen bonding or stacking, in the crystal lattice.

Computational and Theoretical Investigations of 1 Ethyl 2 Iodomethyl 1h Imidazole

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, especially those based on Density Functional Theory (DFT), have become a cornerstone in the study of heterocyclic compounds like imidazole (B134444) derivatives. researchgate.netresearchgate.net These methods provide a balance between computational cost and accuracy, enabling the reliable prediction of various molecular properties.

The first step in any computational analysis is the determination of the molecule's most stable three-dimensional arrangement of atoms, known as geometry optimization. For 1-ethyl-2-(iodomethyl)-1H-imidazole, this process would typically be carried out using DFT methods, such as the B3LYP functional with a suitable basis set like 6-311G++(d,p), which has been shown to provide accurate geometries for similar imidazole derivatives. acs.orgsemanticscholar.org

Table 1: Representative Calculated Geometric Parameters for a Substituted Imidazole Derivative

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Length | C=N (imidazole ring) | ~1.31 - 1.39 |

| Bond Length | C-N (imidazole ring) | ~1.37 - 1.46 nih.gov |

| Bond Length | C-C (imidazole ring) | ~1.37 |

| Bond Angle | N-C-N (imidazole ring) | ~110 - 112 |

| Bond Angle | C-N-C (imidazole ring) | ~108 - 109 |

| Dihedral Angle | C-C-N-C (imidazole ring) | ~0 (planar) |

| Note: These are typical values observed in DFT calculations of substituted imidazole derivatives and serve as an illustrative example. |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. researchgate.net It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and chemical reactivity. acs.org A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich imidazole ring, while the LUMO is likely to be centered on the C-I bond of the iodomethyl group, given the electronegativity of the iodine atom. This distribution suggests that the imidazole ring would be the site of electrophilic attack, while the iodomethyl group would be susceptible to nucleophilic attack. Computational studies on similar imidazole derivatives have shown that the introduction of different substituents can significantly influence the energies of the frontier orbitals and thus modulate the molecule's reactivity. rsc.org

Table 2: Representative Frontier Molecular Orbital Energies and Related Parameters for an Imidazole Derivative

| Parameter | Value (eV) |

| EHOMO | -6.5 to -5.5 |

| ELUMO | -1.5 to -0.5 |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 |

| Note: These values are illustrative and based on DFT calculations for various substituted imidazole derivatives. The exact values for this compound would require specific calculations. |

Molecular Electrostatic Potential (MEP) maps are powerful tools for visualizing the charge distribution within a molecule and identifying regions that are prone to electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP surface is colored according to the electrostatic potential, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP map would be expected to show a region of high negative potential around the N-3 nitrogen of the imidazole ring, making it a likely site for protonation or interaction with electrophiles. researchgate.netresearchgate.net Conversely, a region of positive potential would be anticipated around the hydrogen atoms of the ethyl group and, significantly, around the carbon atom of the iodomethyl group, indicating its susceptibility to nucleophilic attack. This is a crucial feature for understanding its reactivity in substitution reactions.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an invaluable tool for investigating the detailed pathways of chemical reactions, including the identification of transient intermediates and transition states.

By mapping the potential energy surface of a reaction, computational methods can identify the transition state, which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), a key parameter that governs the reaction rate.

For this compound, a primary reaction of interest is nucleophilic substitution at the iodomethyl group. Computational studies of similar reactions, such as the nucleophilic substitution on 2-bromo-1-arylethanone by imidazole, have been performed to elucidate the mechanism. semanticscholar.orgresearchgate.net These studies often reveal whether the reaction proceeds through a concerted (one-step) or a stepwise (two-step) mechanism. For the displacement of the iodide, a concerted SN2-type mechanism is plausible, where the nucleophile attacks the carbon atom and displaces the iodide ion in a single step. Theoretical calculations would involve locating the transition state structure for this process and calculating the associated activation energy. Such calculations have been instrumental in understanding the reactivity of halogenated imidazoles. rsc.org

The solvent in which a reaction is carried out can have a profound impact on its rate and mechanism. Computational models can account for solvent effects through either implicit or explicit solvent models. Implicit models represent the solvent as a continuous medium with a specific dielectric constant, while explicit models include individual solvent molecules in the calculation.

For reactions involving charged species or significant charge separation in the transition state, solvent effects are particularly important. In the nucleophilic substitution of this compound, a polar solvent would be expected to stabilize the transition state, where there is developing charge separation, and the leaving iodide anion. A computational study on the reactivity of imidazole derivatives with a phosphate (B84403) triester in DMSO/water mixtures highlighted the significant role of the solvent in modulating reactivity. nih.gov The study demonstrated that correlating reaction rates with solvent parameters can provide a deeper understanding of the reaction mechanism. nih.gov Similar computational approaches could be applied to predict and explain the influence of different solvents on the reactions of this compound.

Rationalizing Regioselectivity and Stereoselectivity

In the synthesis of substituted imidazoles, regioselectivity often plays a crucial role. For this compound, the primary regiochemical question arises during the alkylation of the imidazole ring. The presence of the ethyl group at the N1 position directs subsequent substitution. Theoretical calculations, such as Density Functional Theory (DFT), could be employed to rationalize the observed regioselectivity in its synthesis. By modeling the transition states of possible reaction pathways, the activation energies for substitution at different positions of the imidazole ring can be calculated. It is generally expected that substitution at the C2 position is favored due to the electronic influence of the nitrogen atoms.

Stereoselectivity would become a key consideration if the synthetic route involved the introduction of a chiral center or if the molecule were to interact with a chiral environment. Computational methods like molecular docking could be used to predict the preferred orientation of this compound within a chiral binding pocket, providing insights into potential stereoselective interactions.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a powerful tool to investigate the dynamic behavior of molecules over time. For this compound, MD simulations could provide valuable insights into its conformational flexibility and interactions with its environment. These simulations track the atomic movements by integrating Newton's equations of motion, governed by a force field that describes the potential energy of the system.

Conformational Analysis and Tautomerism Studies

The conformational landscape of this compound is primarily defined by the rotation around the single bonds, particularly the C-C bond connecting the iodomethyl group to the imidazole ring and the C-N bond of the ethyl group.

Tautomerism Studies: While the N1 position is occupied by an ethyl group, the potential for tautomerism in related imidazole systems is a well-studied phenomenon. rsc.org In principle, proton migration could lead to different tautomeric forms. However, for this compound, the absence of a labile proton on the imidazole ring nitrogens makes prototropic tautomerism unlikely. Computational studies could definitively confirm this by calculating the relative energies of hypothetical tautomers, which are expected to be significantly higher in energy. rsc.org

Intermolecular Interactions and Aggregation Behavior

The nature of intermolecular interactions governs the macroscopic properties of a substance, such as its melting point, boiling point, and solubility. For this compound, several types of non-covalent interactions are anticipated.

Intermolecular Interactions: The primary intermolecular forces at play would include dipole-dipole interactions arising from the polar C-I and C-N bonds, and van der Waals forces. A significant interaction that could be investigated computationally is halogen bonding. The iodine atom of the iodomethyl group can act as a halogen bond donor, interacting with Lewis basic sites on neighboring molecules, such as the N3 nitrogen of another imidazole ring. rsc.org The strength and geometry of these halogen bonds could be quantified using high-level quantum mechanical calculations.

Role As a Synthetic Building Block and Applications in Organic Synthesis

Precursor for Advanced Heterocyclic Systems

The ability to readily undergo substitution reactions makes 1-ethyl-2-(iodomethyl)-1H-imidazole an excellent starting material for the synthesis of more elaborate heterocyclic structures. This includes the generation of novel imidazole (B134444) derivatives with diverse functionalities, as well as the construction of fused and bridged imidazole-containing ring systems.

The iodomethyl group is an excellent leaving group, facilitating the introduction of a wide array of substituents at the 2-position of the imidazole ring through nucleophilic substitution reactions. rsc.org This allows for the straightforward synthesis of a multitude of novel 1-ethyl-2-substituted-methyl-1H-imidazole derivatives. The general reaction scheme involves the treatment of this compound with a suitable nucleophile, leading to the displacement of the iodide ion.

A variety of nucleophiles can be employed in this transformation, leading to a diverse range of products with tailored chemical and physical properties. Examples of such transformations are outlined in the table below.

| Nucleophile (Nu-H) | Reagent/Conditions | Product | Potential Application Area |

| Phenol | K₂CO₃, Acetone (B3395972), reflux | 1-ethyl-2-(phenoxymethyl)-1H-imidazole | Medicinal Chemistry |

| Thiophenol | NaH, THF, 0 °C to rt | 1-ethyl-2-(phenylthiomethyl)-1H-imidazole | Material Science, Ligand Synthesis |

| Aniline | Et₃N, CH₃CN, reflux | N-((1-ethyl-1H-imidazol-2-yl)methyl)aniline | Dye Synthesis, Pharmaceutical Intermediates |

| Sodium Azide | NaN₃, DMF, 80 °C | 2-(azidomethyl)-1-ethyl-1H-imidazole | Click Chemistry, Bioorthogonal Labeling |

| Diethylamine | K₂CO₃, CH₃CN, reflux | N-((1-ethyl-1H-imidazol-2-yl)methyl)-N-ethylethanamine | Pharmaceutical Scaffolds |

These reactions showcase the potential to introduce oxygen, sulfur, and nitrogen-based functionalities, as well as other useful chemical handles like azides, which can be further elaborated using click chemistry.

The reactivity of the iodomethyl group can also be harnessed to construct more complex, rigidified imidazole-containing structures through intramolecular cyclization reactions. By introducing a nucleophilic center elsewhere in the molecule, a subsequent intramolecular nucleophilic attack on the iodomethyl carbon can lead to the formation of fused or bridged heterocyclic systems.

For instance, if the ethyl group at the N-1 position were to be replaced with a longer alkyl chain bearing a terminal nucleophile (e.g., a hydroxyl or amino group), an intramolecular etherification or amination could lead to the formation of a fused ring system.

Furthermore, reaction with bifunctional nucleophiles can pave the way for bridged imidazole architectures. A hypothetical reaction with a diol or a diamine could lead to the formation of macrocyclic structures or bridged dimers, significantly expanding the structural diversity accessible from this building block. A generalized approach to fused systems could involve an initial N-alkylation of a suitable precursor followed by an intramolecular cyclization.

Scaffold for Complex Molecular Design

Beyond the synthesis of novel heterocyclic systems, this compound serves as a valuable scaffold for the rational design of molecules with specific functions, such as ligands for coordination chemistry and catalysis, and as precursors for functional polymeric materials.

The imidazole moiety is a well-established ligand in coordination chemistry, capable of binding to a wide range of metal ions. nih.gov The 2-substituted imidazoles are of particular interest as they can form part of bidentate or polydentate ligand systems. The iodomethyl group of this compound provides a convenient handle to introduce additional coordinating atoms, thereby creating novel ligand architectures.

For example, reaction with a pyridine-containing thiol could yield a bidentate NS-ligand. Similarly, reaction with a bis(pyrazolyl)methane derivative could lead to a tridentate NNN-ligand. These tailored ligands can then be complexed with various transition metals to generate catalysts for a range of organic transformations. The electronic and steric properties of the resulting metal complexes can be fine-tuned by modifying the substituents on the imidazole and the appended coordinating groups.

| Coordinating Moiety Precursor | Resulting Ligand Structure | Potential Metal for Coordination | Potential Catalytic Application |

| Pyridine-2-thiol | 2-(((1-ethyl-1H-imidazol-2-yl)methyl)thio)pyridine | Ruthenium, Rhodium | Transfer Hydrogenation, Hydroformylation |

| 2-(1H-Pyrazol-1-yl)ethan-1-ol | 1-(2-((1-ethyl-1H-imidazol-2-yl)methoxy)ethyl)-1H-pyrazole | Copper, Palladium | C-C Coupling Reactions, Oxidation |

| Bis(2-pyridyl)amine | N-((1-ethyl-1H-imidazol-2-yl)methyl)-N-(pyridin-2-yl)pyridin-2-amine | Iron, Cobalt | Oxidation, Reduction Reactions |

The reactivity of the iodomethyl group also allows for the incorporation of the 1-ethyl-2-methyl-1H-imidazole unit into polymeric structures. researchgate.netvt.eduelsevierpure.com This can be achieved through various polymerization strategies. For instance, polycondensation of this compound with a bifunctional nucleophile, such as a bisphenol or a diamine, would lead to the formation of polymers containing the imidazole moiety in the main chain.

Alternatively, the imidazole derivative can be used to functionalize existing polymers. For example, a polymer bearing nucleophilic side chains (e.g., hydroxyl or amino groups) could be post-functionalized by reaction with this compound. The resulting imidazole-functionalized polymers could find applications as ion-conductive membranes, catalysts, or materials with specific binding properties. researchgate.net

Strategies for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules for high-throughput screening and the discovery of new bioactive compounds. nih.gov this compound is an excellent building block for DOS due to the reliable and versatile reactivity of the iodomethyl group.

A library of diverse imidazole derivatives can be readily generated by reacting this compound with a collection of different nucleophiles in a parallel synthesis format. This approach allows for the rapid creation of a multitude of compounds with varying substituents at the 2-position, each with the potential for unique biological activity. The simplicity of the nucleophilic substitution reaction makes it amenable to automated synthesis platforms.

Furthermore, the products of these initial reactions can serve as starting points for further diversification. For example, if the initial nucleophile contains an additional reactive functional group, a second generation of diverse molecules can be synthesized through subsequent reactions at this new site. This iterative approach to diversification, starting from a common and versatile building block like this compound, is a powerful strategy in modern drug discovery. frontiersin.org

Parallel Synthesis and Combinatorial Approaches Utilizing the Imidazole Core

The imidazole scaffold is a privileged structure in drug discovery, and its derivatives are frequently the focus of parallel synthesis campaigns to generate libraries of potential therapeutic agents. nih.goviosrjournals.org The strategic placement of reactive functional groups on the imidazole ring is key to these efforts. In this context, this compound serves as an ideal starting point for the construction of diverse compound libraries.

Parallel synthesis efforts often involve the reaction of a common core, such as an imidazole derivative, with a variety of building blocks. For instance, libraries of imidazole-4,5-dicarboxamides have been successfully synthesized in a parallel format. nih.govmdpi.comgeorgiasouthern.eduacs.orgnih.gov These syntheses typically involve the derivatization of an imidazole-4,5-dicarboxylic acid scaffold with a range of amines and amino acid esters. mdpi.comnih.gov

Drawing a parallel, this compound can be envisaged as a key reagent in similar library generation efforts. The reactive iodomethyl group is susceptible to nucleophilic displacement by a wide array of nucleophiles, including amines, thiols, and alcohols, allowing for the introduction of diverse side chains at the 2-position.

Table 1: Exemplar Parallel Synthesis Scheme Utilizing an Imidazole Scaffold

| Reaction Step | Description | Reactants | Products |

| 1 | Nucleophilic Substitution | This compound, various primary and secondary amines | 2-(Aminomethyl)-1-ethyl-1H-imidazole library |

| 2 | Further Functionalization | Products from Step 1, various acyl chlorides or sulfonyl chlorides | N-acylated or N-sulfonylated imidazole library |

This two-step sequence, readily amenable to a parallel synthesis format, can rapidly generate a large library of compounds from a single, versatile building block. The initial nucleophilic substitution provides a primary diversification point, while subsequent derivatization of the newly introduced amino group offers a secondary level of complexity.

Chemo- and Regioselective Transformations for Library Generation

The successful construction of a compound library hinges on the ability to perform reactions in a predictable and controlled manner. Chemo- and regioselectivity are therefore paramount when working with multifunctional scaffolds like this compound. The imidazole ring itself presents multiple potential reaction sites, and directing reactions to a specific position is a significant challenge in imidazole chemistry.

Recent advances in catalysis and synthetic methodology have provided tools to address these challenges. For example, regioselective C-H arylation of all three C-H bonds of the imidazole ring has been achieved through the use of a removable directing group. nih.gov This strategy allows for the sequential and selective introduction of aryl groups at the C-2, C-4, and C-5 positions. nih.gov

In the case of this compound, the primary site of reactivity is the exocyclic iodomethyl group. However, subsequent transformations can be directed to other positions on the imidazole ring. For instance, after displacement of the iodide, the resulting product could be subjected to regioselective C-H functionalization at the C-4 or C-5 positions.

The regioselective N-alkylation of imidazoles is another critical transformation for library generation. beilstein-journals.org While the N-1 position of our target compound is already occupied by an ethyl group, understanding the factors that govern N-alkylation is crucial when designing multi-step synthetic sequences. Studies have shown that the choice of base, solvent, and alkylating agent can significantly influence the regiochemical outcome of N-alkylation. beilstein-journals.org

Table 2: Chemo- and Regioselective Reactions for Imidazole Library Diversification

| Transformation | Reagents and Conditions | Selectivity | Potential Application for this compound derivatives |

| Nucleophilic Substitution | Various nucleophiles (amines, thiols, alcohols), polar aprotic solvent | Chemoselective for the iodomethyl group | Introduction of diverse side chains at the 2-position. |

| C-H Arylation | Palladium catalyst, aryl halide, base | Regioselective for C-4 and C-5 positions (with appropriate directing group) | Arylation of the imidazole core after initial functionalization at the 2-position. |

| N-Alkylation | Alkyl halide, base (e.g., NaH), solvent (e.g., THF) | Regioselective for N-1 or N-3 depending on substituents | Not directly applicable to the parent compound, but relevant for derivatives. beilstein-journals.org |

| Cyclization Reactions | Bifunctional reagents | Can be designed for regioselective annulation | Formation of fused heterocyclic systems. |

The development of such selective transformations is a testament to the ongoing innovation in synthetic organic chemistry and is essential for unlocking the full potential of building blocks like this compound in the quest for new and improved molecules.

Future Research Directions and Emerging Paradigms

Sustainable Synthesis of 1-Ethyl-2-(iodomethyl)-1H-imidazole

The future synthesis of this compound will likely move away from traditional, often harsh, synthetic methods towards more sustainable practices. This shift is critical for reducing the environmental footprint of chemical manufacturing.

Green chemistry principles are at the forefront of modern synthetic chemistry. For this compound, two particularly promising areas are mechanochemistry and photocatalysis.

Mechanochemistry: This solvent-free or low-solvent approach utilizes mechanical force to induce chemical reactions. The synthesis of substituted imidazoles has been successfully demonstrated using mechanochemical methods, often with improved yields and reduced reaction times compared to conventional solution-phase synthesis. rsc.org Future research could focus on developing a mechanochemical route to this compound, potentially starting from 1-ethyl-2-methyl-1H-imidazole and an iodine source under ball-milling conditions. This would eliminate the need for bulk solvents, reducing waste and energy consumption. The "aging effect," where the reaction continues to completion even after the initial grinding, could also be investigated to optimize yields. rsc.org

Photocatalysis: Visible-light photocatalysis offers a mild and efficient way to activate molecules and forge new chemical bonds. The synthesis of various imidazole (B134444) derivatives has been achieved using photoredox catalysis, which can facilitate challenging transformations under ambient conditions. numberanalytics.comacs.org A potential future direction would be the development of a photocatalytic method for the iodination of the methyl group of 1-ethyl-2-methyl-1H-imidazole. This could involve the use of an organic dye or a metal complex as the photocatalyst, harnessing the energy of light to generate a reactive iodine species. Such a process would likely proceed under milder conditions than traditional radical iodination methods, offering greater control and selectivity.

To further enhance the sustainability of synthesizing this compound, the development of recyclable catalytic systems is paramount. Heterogeneous catalysts, particularly those based on magnetic nanoparticles, have shown great promise in the synthesis of imidazole scaffolds. advancedchemtech.com

Future research could explore the design and application of magnetic nanoparticle-supported catalysts for the key steps in the synthesis of this compound. For instance, a recyclable solid acid catalyst could be employed for the initial imidazole ring formation, while a magnetically separable catalyst could be developed for the subsequent iodination step. The key advantage of these systems is the ease of catalyst recovery and reuse, which significantly lowers production costs and minimizes catalyst leaching into the product. Studies have shown that such catalysts can be reused multiple times without a significant loss of activity. advancedchemtech.com

Exploration of Novel Reactivity Patterns

The 2-(iodomethyl) group on the imidazole ring is a key functional handle that can be exploited for a wide range of chemical transformations. Future research will undoubtedly focus on expanding the repertoire of reactions involving this versatile moiety.

The carbon-iodine bond in this compound is relatively weak, making the iodomethyl group an excellent leaving group for nucleophilic substitution reactions. This reactivity can be harnessed to form a diverse array of carbon-heteroatom bonds.

Future investigations could systematically explore the reaction of this compound with a wide range of heteroatom nucleophiles, including nitrogen, oxygen, sulfur, and phosphorus-containing compounds. This would lead to the synthesis of novel classes of imidazole derivatives with potentially interesting biological or material properties. For example, reaction with amines, thiols, and phenols could yield new ligands for catalysis or biologically active molecules. A notable example is the synthesis of N-tethered phosphine (B1218219) imidazole ligands from chloromethylimidazolium iodide, a similar reactive intermediate, which highlights the potential for creating novel phosphine ligands. beilstein-journals.org The direct functionalization of the imidazole ring through C-H activation is also a rapidly advancing field that could be applied to further modify the products of these reactions. sioc-journal.cn

A deeper understanding of the reaction mechanisms governing the transformations of this compound can pave the way for the discovery of new reactions and the optimization of existing ones.

Future work should involve detailed mechanistic studies, combining experimental techniques (such as kinetic analysis and in-situ spectroscopy) with computational modeling. nih.govrsc.org For instance, investigating the mechanism of nucleophilic substitution at the iodomethyl group could reveal the influence of the imidazole ring on the reaction rate and selectivity. Furthermore, exploring the possibility of radical-mediated reactions or transition-metal-catalyzed cross-coupling reactions involving the C-I bond could unveil unprecedented mechanistic pathways and lead to the development of novel synthetic methodologies. Understanding the interplay of the imidazole core and the reactive side chain is crucial for predicting and controlling the outcome of its chemical transformations. nih.gov

Integration with Advanced Manufacturing Technologies

The translation of novel chemical discoveries from the laboratory to industrial-scale production is a major challenge. Advanced manufacturing technologies, such as flow chemistry and 3D printing, offer innovative solutions for the synthesis of fine chemicals like this compound.

Flow Chemistry: Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the ability to readily scale up production. The synthesis of various imidazole derivatives has been successfully demonstrated using flow reactors, often with significantly reduced reaction times and improved yields. acs.orgresearchgate.netthalesnano.com Future research should focus on developing a continuous flow process for the synthesis of this compound. This could involve a multi-step flow system where the imidazole ring formation and subsequent iodination are performed in a sequential and integrated manner, potentially incorporating in-line purification steps. nih.gov

3D Printing: Additive manufacturing, or 3D printing, is emerging as a transformative technology in chemical synthesis. It allows for the rapid and low-cost fabrication of customized reactors, known as "reactionware," with complex geometries that are not possible with traditional manufacturing methods. rsc.orgnih.govgla.ac.uk This technology could be used to design and print bespoke reactors optimized for the synthesis of this compound. For example, a 3D-printed flow reactor could be designed with specific mixing patterns to enhance reaction efficiency or with integrated catalytic surfaces. rsc.org This approach allows for rapid prototyping and optimization of reaction conditions, accelerating the development of robust and scalable synthetic processes. nih.gov

Continuous Flow Synthesis of Imidazole Derivatives

Continuous flow chemistry has emerged as a transformative technology in chemical synthesis, offering numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction conditions, and the ability to telescope reaction steps. nih.gov The application of continuous flow techniques to the synthesis of imidazole derivatives, and specifically to a target like this compound, represents a significant area for future research.

A hypothetical continuous flow setup for the synthesis of this compound from 1-ethyl-2-(hydroxymethyl)-1H-imidazole could be designed as follows:

System Components:

Reagent Pumps: Two separate pumps for delivering a solution of 1-ethyl-2-(hydroxymethyl)-1H-imidazole and a solution of the iodinating agent (e.g., a pre-mixed solution of triphenylphosphine (B44618) and iodine in a suitable solvent like acetonitrile).

T-Mixer: To ensure rapid and efficient mixing of the reactant streams.

Heated Reactor Coil: A temperature-controlled reactor coil to allow for precise control over the reaction temperature and residence time.

Back-Pressure Regulator: To maintain the system under pressure, allowing for the use of solvents above their atmospheric boiling points and enhancing reaction rates.

In-line Quenching and Work-up: A subsequent module where a quenching agent is introduced to stop the reaction, followed by a liquid-liquid extraction unit to separate the product from byproducts and unreacted starting materials.

Hypothetical Continuous Flow Reaction Parameters:

| Parameter | Value | Rationale |

| Flow Rate (Reagent 1) | 0.5 mL/min | To control the stoichiometry and residence time. |

| Flow Rate (Reagent 2) | 0.5 mL/min | To maintain a 1:1 molar ratio of reactants. |

| Reactor Temperature | 60-100 °C | To accelerate the reaction rate. The optimal temperature would need to be determined experimentally. |

| Residence Time | 5-20 minutes | The time the reaction mixture spends in the heated reactor coil. Shorter residence times are a key advantage of flow chemistry. |

| System Pressure | 5-10 bar | To prevent solvent boiling and enhance reaction kinetics. |

The benefits of such a continuous flow approach would include:

Enhanced Safety: The small reaction volumes within the flow reactor minimize the risks associated with handling potentially hazardous reagents and exothermic reactions.

Improved Yield and Purity: Precise control over temperature, mixing, and residence time can lead to fewer side reactions and a cleaner product profile.

Scalability: Production can be easily scaled up by running the system for longer periods or by using parallel reactor lines.

Automation Potential: Continuous flow systems are readily amenable to automation, which is a key step towards high-throughput synthesis.

Automated Synthesis Platforms for High-Throughput Experimentation

The integration of robotics and artificial intelligence is revolutionizing chemical synthesis. nih.govoxfordglobal.com Automated synthesis platforms enable high-throughput experimentation (HTE), allowing for the rapid screening of a large number of reaction conditions to identify optimal parameters. acs.org This technology is particularly valuable for the discovery and optimization of synthetic routes for novel compounds like this compound.

An automated platform for the synthesis and optimization of this compound could be envisioned to perform the following tasks:

Reagent Dispensing: A liquid handling robot would accurately dispense varying amounts of stock solutions of the starting material (1-ethyl-2-(hydroxymethyl)-1H-imidazole), different iodinating agents, catalysts, and solvents into a multi-well reaction plate.

Reaction Execution: The reaction plate would then be transferred to a module that allows for controlled heating and stirring of each well independently. This would enable the parallel execution of dozens or even hundreds of reactions under different conditions.

Automated Sampling and Analysis: At specified time points, an automated sampler would take a small aliquot from each well for analysis by high-performance liquid chromatography (HPLC) or mass spectrometry (MS). This provides real-time data on reaction conversion and product formation.

Data Analysis and Optimization: The analytical data would be fed into a software program that uses machine learning algorithms to analyze the results and suggest the next set of experiments to further optimize the reaction conditions. uva.nl

Hypothetical High-Throughput Experimentation Design:

| Variable | Range of Conditions to be Screened |

| Iodinating Agent | Triphenylphosphine/Iodine, Phosphorus Triiodide, N-Iodosuccinimide |

| Solvent | Acetonitrile, Dichloromethane, Tetrahydrofuran, Toluene |

| Temperature | 40 °C, 60 °C, 80 °C, 100 °C |

| Reaction Time | 1h, 2h, 4h, 8h |

| Catalyst (if applicable) | Various Lewis or Brønsted acids |

The implementation of automated HTE for the synthesis of this compound would offer several key advantages:

Accelerated Optimization: The time required to find the optimal reaction conditions could be reduced from months to days.

Reduced Material Consumption: The use of microscale reaction volumes significantly reduces the amount of expensive reagents and solvents needed.

Comprehensive Data Sets: HTE generates large, high-quality datasets that can provide a deeper understanding of the reaction mechanism and the influence of different parameters.

Facilitation of Library Synthesis: Once an optimized protocol is established, the automated platform can be used to synthesize a library of related 2-(halomethyl)-1H-imidazole derivatives for biological screening or other applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-ethyl-2-(iodomethyl)-1H-imidazole, and how can reaction conditions be optimized?

- Methodology :

- Nucleophilic substitution : React 1-ethyl-1H-imidazole with iodomethylating agents (e.g., CH₂I₂) in polar aprotic solvents (DMF or acetonitrile) under inert atmosphere. Use bases like K₂CO₃ to deprotonate the imidazole nitrogen, enhancing reactivity .

- Cross-coupling : Adapt Pd/Cu-catalyzed methods (e.g., Ullmann-type coupling) for introducing the iodomethyl group. Monitor reaction progress via TLC and purify via silica gel chromatography .

- Optimization : Vary temperature (80–120°C), catalyst loading (0.1–0.2 eq CuI), and solvent polarity to maximize yield. Characterize intermediates using ¹H/¹³C NMR and FT-IR .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodology :

- NMR : Assign peaks for the ethyl group (δ 1.2–1.5 ppm for CH₃, δ 3.8–4.2 ppm for CH₂) and iodomethyl moiety (δ 4.5–5.0 ppm). Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

- X-ray crystallography : Employ SHELX software for structure refinement. Resolve potential disorder in the iodomethyl group using high-resolution data (e.g., synchrotron sources) .

- Mass spectrometry : Confirm molecular weight (MW = 266.09 g/mol) via ESI-MS, noting isotopic patterns from iodine (M⁺, M+2⁺) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of iodomethyl-imidazole derivatives?

- Methodology :

- Dose-response studies : Re-evaluate antimicrobial or anticancer activity using standardized assays (e.g., MIC for bacteria, IC₅₀ for cancer cells). Compare results under consistent pH/temperature conditions .

- QSAR modeling : Use Comparative Molecular Similarity Indices Analysis (CoMSIA) to correlate structural features (e.g., iodine electronegativity, ethyl group hydrophobicity) with activity. Train models on datasets with ≥40 derivatives .

- Mechanistic studies : Probe interactions with targets (e.g., EGFR kinase) via molecular docking (AutoDock Vina) and validate with SPR binding assays .

Q. What strategies mitigate instability of the iodomethyl group during functionalization reactions?

- Methodology :

- Protecting groups : Temporarily shield the iodine atom using silyl (TMS) or acetyl groups during harsh reactions (e.g., oxidations) .

- Low-temperature protocols : Perform reactions at −20°C to reduce β-hydride elimination. Use radical inhibitors (e.g., BHT) in Pd-catalyzed couplings .

- In situ generation : Avoid isolating unstable intermediates; generate iodomethyl moieties via iodide displacement from chloromethyl precursors .

Q. How does the iodine atom influence the compound’s electronic and steric properties in catalysis or material science?

- Methodology :

- DFT calculations : Compare HOMO/LUMO energies and Mulliken charges with non-iodinated analogs (e.g., 1-ethyl-2-methylimidazole) using Gaussian 16. Highlight iodine’s role in charge transfer .

- X-ray absorption spectroscopy (XAS) : Study iodine’s coordination behavior in metal-organic frameworks (MOFs) .

- Electrochemical profiling : Measure redox potentials via cyclic voltammetry to assess iodine’s impact on electron transfer .

Key Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.